西格列汀磷酸盐一水合物
描述
西格列汀磷酸盐是一种主要用于治疗2型糖尿病的药物化合物。它属于二肽基肽酶-4抑制剂类,通过增加胰岛素的产生并减少胰腺中胰高血糖素的产生而起作用。该化合物由默克公司开发。并于2006年在美国获得医疗使用许可 .
科学研究应用
西格列汀磷酸盐具有广泛的科学研究应用:
化学: 它被用作研究二肽基肽酶-4抑制剂的模型化合物。
生物学: 研究集中在其对胰岛素和胰高血糖素产生的影响。
医学: 它被广泛研究用于治疗2型糖尿病。
作用机制
西格列汀磷酸盐通过抑制二肽基肽酶-4酶发挥作用。这种抑制减缓了肠降血糖素等激素(如胰高血糖素样肽-1和葡萄糖依赖性胰岛素促分泌肽)的失活。这些激素在全天释放,并在进食后被上调,在葡萄糖稳态中起着至关重要的作用。 通过抑制二肽基肽酶-4,西格列汀磷酸盐增加了胰岛素的产生并减少了胰高血糖素的产生,从而改善了2型糖尿病患者的血糖控制 .
类似化合物:
- 维格列汀
- 沙格列汀
- 利格列汀
- 阿格列汀
比较: 西格列汀磷酸盐在二肽基肽酶-4抑制剂中是独特的,因为它的特定分子结构,包括一个三氟苯基部分和一个三氟甲基化的三唑。这种结构有助于其作为二肽基肽酶-4抑制剂的高选择性和效力。 与其他类似化合物相比,西格列汀磷酸盐具有良好的安全性,在各种治疗方案中耐受性良好 .
生化分析
Biochemical Properties
Sitagliptin phosphate monohydrate interacts with the enzyme DPP-4 . It inhibits DPP-4, leading to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), and decreased levels of glucagon . This results in a stronger insulin response to glucose .
Cellular Effects
Sitagliptin phosphate monohydrate has significant effects on various types of cells and cellular processes. It influences cell function by increasing the production of insulin and decreasing the production of glucagon by the pancreas . This leads to improved control of blood sugar .
Molecular Mechanism
The mechanism of action of Sitagliptin phosphate monohydrate involves the inhibition of DPP-4, which slows the inactivation of incretins like GLP-1 and GIP . This leads to glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar .
Temporal Effects in Laboratory Settings
Sitagliptin phosphate monohydrate has shown stability over time in laboratory settings
Dosage Effects in Animal Models
Sitagliptin phosphate monohydrate has been studied in animal models. For example, it has been shown to ameliorate busulfan-induced pulmonary and testicular injury in rats through antioxidant, anti-inflammatory, antifibrotic, and antiapoptotic effects
Metabolic Pathways
Sitagliptin phosphate monohydrate undergoes limited metabolism, primarily mediated by CYP3A4 (cytochrome P450 3A4), with some contribution from CYP2C8 (cytochrome P450 2C8) .
Transport and Distribution
Sitagliptin phosphate monohydrate is a substrate for human organic anion transporter-3 (hOAT-3), which may be involved in the renal elimination of sitagliptin . It is also a substrate of p-glycoprotein, which may also be involved in mediating the renal elimination of sitagliptin .
Subcellular Localization
Given its role as a DPP-4 inhibitor, it is likely to interact with this enzyme at the locations where DPP-4 is found within the cell .
准备方法
合成路线和反应条件: 已经开发出两种有效的西格列汀磷酸盐制备工艺:化学拆分和不对称氢化。化学拆分方法包括从商业上可获得的起始原料中以五步合成R-西格列汀,使用硼氢化钠还原烯胺,然后使用(-)-二对甲苯酰-L-酒石酸拆分外消旋体 . 不对称氢化方法包括还原β-酮酰胺中间体 .
工业生产方法: 西格列汀磷酸盐的工业生产通常涉及默克公司开发的大规模合成过程。这些过程已经发展了三代,重点是优化产率,降低成本和简化合成路线 .
化学反应分析
反应类型: 西格列汀磷酸盐会经历各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 硼氢化钠经常用作还原剂。
取代: 卤化反应通常涉及氯或溴等试剂.
形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,还原反应通常会产生相应的醇或胺 .
相似化合物的比较
- Vildagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison: Sitagliptin phosphate is unique among dipeptidyl peptidase-4 inhibitors due to its specific molecular structure, which includes a trifluorophenyl moiety and a trifluoromethylated triazole. This structure contributes to its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor. Compared to other similar compounds, sitagliptin phosphate has a favorable safety profile and is well-tolerated in various treatment regimens .
生物活性
Sitagliptin phosphate monohydrate is an oral antihyperglycemic agent classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily used in the management of type 2 diabetes mellitus (T2DM). This compound enhances glucose control by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preserving these hormones, sitagliptin effectively increases insulin secretion and decreases glucagon release in a glucose-dependent manner, leading to improved glycemic control.
The primary mechanism through which sitagliptin exerts its biological activity involves:
- Inhibition of DPP-4 : This inhibition results in elevated levels of GLP-1 and GIP, which play crucial roles in insulin secretion and glucose homeostasis.
- Reduction of HbA1c : Clinical studies have shown that sitagliptin can lower HbA1c levels by approximately 0.7% compared to placebo .
- Weight Neutrality : Unlike some other diabetes medications, sitagliptin does not typically cause weight gain, making it a favorable option for many patients .
Pharmacokinetics
Sitagliptin is characterized by:
- Oral Bioavailability : Approximately 87%, with no significant food effect on its absorption.
- Peak Plasma Concentration : Achieved within 2 hours post-administration.
- Volume of Distribution : Approximately 198 L.
- Protein Binding : About 38% .
Clinical Efficacy
Numerous studies have evaluated the efficacy and safety of sitagliptin in various populations, including older adults and those with comorbidities. Key findings include:
- Glycemic Control : In a randomized controlled trial involving older adults with T2DM, sitagliptin treatment resulted in significant reductions in fasting plasma glucose (FPG) and HbA1c levels compared to control groups .
- Long-term Outcomes : A study demonstrated that sitagliptin maintained its efficacy over an extended period (up to 104 weeks), showing sustained improvements in glycemic parameters without increasing the risk of hypoglycemia or significant adverse effects .
Safety Profile
Sitagliptin is generally well-tolerated, with a low incidence of serious adverse events. Common side effects include:
- Mild gastrointestinal disturbances.
- Rare occurrences of pancreatitis and hypersensitivity reactions.
In clinical trials, sitagliptin did not significantly increase the risk of major cardiovascular events compared to placebo .
Table 1: Summary of Key Clinical Trials Involving Sitagliptin
Case Study Insights
- Elderly Patients : In older adults with moderate glycemic control, sitagliptin significantly improved glycemic parameters without serious adverse effects. The study highlighted a notable reduction in albuminuria, suggesting potential renal protective effects .
- Diabetic Nephropathy Research : A study using db/db mice indicated that sitagliptin treatment led to improvements in biochemical markers associated with diabetic nephropathy, including reductions in serum glucose and microalbumin levels .
属性
IUPAC Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYVLUXQXSJJN-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215789 | |
Record name | Sitagliptin phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654671-78-0 | |
Record name | Sitagliptin phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654671-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitagliptin phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sitagliptin phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one hydrogenphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITAGLIPTIN PHOSPHATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494P4635I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。